molecular formula C12H9N3O B2679937 5-[4-(1H-imidazol-1-yl)phenyl]isoxazole CAS No. 314268-36-5

5-[4-(1H-imidazol-1-yl)phenyl]isoxazole

Cat. No.: B2679937
CAS No.: 314268-36-5
M. Wt: 211.224
InChI Key: MMLRBASXQHDSGK-UHFFFAOYSA-N
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Description

5-[4-(1H-imidazol-1-yl)phenyl]isoxazole is an organic compound that features both an imidazole and an isoxazole ring. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the isoxazole ring is a five-membered ring containing one nitrogen and one oxygen atom. The combination of these rings in a single molecule imparts unique chemical and biological properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(1H-imidazol-1-yl)phenyl]isoxazole typically involves the formation of the imidazole and isoxazole rings followed by their coupling. One common method involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with hydroxylamine to form the corresponding oxime, which is then cyclized to form the isoxazole ring . The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-[4-(1H-imidazol-1-yl)phenyl]isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-[4-(1H-imidazol-1-yl)phenyl]isoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as an antifungal, antibacterial, and anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-imidazol-1-yl)phenol
  • 5-(4-imidazolyl)benzimidazole
  • 4-(1H-imidazol-1-yl)benzoic acid

Uniqueness

5-[4-(1H-imidazol-1-yl)phenyl]isoxazole is unique due to the presence of both imidazole and isoxazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

5-(4-imidazol-1-ylphenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c1-3-11(15-8-7-13-9-15)4-2-10(1)12-5-6-14-16-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLRBASXQHDSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NO2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-(4-imidazol-1-ylphenyl)isoxazole was prepared by treating a solution of 3-dimethylamino-1-[(4-imidazol-1-yl)phenyl]propen-1-one (1.64 g, 6.8 mmol) in MeOH with hydroxylamine-O-sulphonic acid (831 mg, 7.35 mmol) at ambient temperature for 16 h. A further quantity of hydroxylamine-O-sulphonic acid (831 mg, 7.35 mmol) was added and stirring continued for 3 h. The reaction was then treated with saturated NaHCO3 solution, the resulting solution being collected by filtration and washed with water and diethyl ether to give the desired material (1.08 g) as a pink solid, m.p. 168°._δH (d6 DMSO) 8.67 (1H, d, J 1.8 Hz), 3.89 (1H, s), 8.03-7.99 (2H, m), 7.86-7.84 (3H, m), 7.14 (1H, s) and 7.10 (1H, d, J 1.9 Hz).
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1.64 g
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831 mg
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reactant
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831 mg
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